N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide
Description
N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
CAS No. |
62347-65-3 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H19N3O2/c1-5-6-7-14(10(15)8(2)3)11-13-12-9(4)16-11/h8H,5-7H2,1-4H3 |
InChI Key |
FMFYKOLVCSRZJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NN=C(O1)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide
- N-Butyl-2-methyl-N-(5-methyl-1,3,4-triazol-2-YL)propanamide
- N-Butyl-2-methyl-N-(5-methyl-1,3,4-pyrazol-2-YL)propanamide
Uniqueness
N-Butyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to thiadiazoles and triazoles, oxadiazoles often exhibit different reactivity and stability, making them suitable for distinct applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
